molecular formula C24H31FN4O B1230428 N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]cyclohexanecarboxamide

N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]cyclohexanecarboxamide

Cat. No.: B1230428
M. Wt: 410.5 g/mol
InChI Key: XTFONEFLPIUPRW-UHFFFAOYSA-N
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Description

N-[2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]cyclohexanecarboxamide is a cyclohexanecarboxamide derivative featuring a piperazine ring substituted with a 4-fluorophenyl group and an ethyl chain linked to a pyridinyl moiety. This compound belongs to a class of molecules designed to target serotonin (5-HT) receptors, particularly the 5-HT1A subtype, due to structural similarities with well-characterized antagonists like WAY-100635 .

Properties

Molecular Formula

C24H31FN4O

Molecular Weight

410.5 g/mol

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]cyclohexanecarboxamide

InChI

InChI=1S/C24H31FN4O/c25-21-8-10-22(11-9-21)28-13-15-29(16-14-28)23(20-7-4-12-26-17-20)18-27-24(30)19-5-2-1-3-6-19/h4,7-12,17,19,23H,1-3,5-6,13-16,18H2,(H,27,30)

InChI Key

XTFONEFLPIUPRW-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)F

Canonical SMILES

C1CCC(CC1)C(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

Biological Activity

N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]cyclohexanecarboxamide, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound exhibits a variety of biological activities that are of significant interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C24H30FN3OC_{24}H_{30}F_{N}3O, and its structure includes a cyclohexane ring, a piperazine moiety, and a pyridine group, contributing to its diverse biological profile. The presence of the fluorophenyl group is particularly noteworthy, as fluorine substitution can enhance lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Specifically, it has been shown to act as an agonist at serotonin receptors, particularly the 5-HT7 receptor, which plays a role in mood regulation and cognitive functions. The modulation of these receptors can lead to significant effects on neurotransmission and neural plasticity.

Table 1: Summary of Biological Activities

Activity Receptor/Target Effect Reference
Agonist5-HT7 receptorEnhances serotonergic signaling
AntagonistDopamine D2 receptorModulates dopaminergic activity
InhibitoryTRPM8 (Transient Receptor Potential Melastatin 8)Affects calcium ion flow
CytotoxicityCancer cell lines (e.g., prostate)Induces apoptosis

Case Studies and Research Findings

  • Serotonin Receptor Modulation : Research indicates that the compound exhibits strong agonistic properties at the 5-HT7 receptor, leading to enhanced neuroprotective effects in animal models. This was demonstrated in a study where administration of the compound resulted in improved cognitive function and reduced anxiety-like behaviors in rodents .
  • Dopaminergic Activity : In vitro studies have shown that this compound can also act as an antagonist at the dopamine D2 receptor, suggesting potential applications in treating disorders characterized by dopaminergic dysregulation, such as schizophrenia .
  • Calcium Channel Interaction : The interaction with TRPM8 channels has been explored, revealing that the compound may inhibit calcium influx in certain cellular contexts, indicating a possible role in pain modulation and sensory processing .
  • Anticancer Properties : Preliminary studies have reported that this compound exhibits cytotoxic effects against various cancer cell lines, including prostate and kidney cells. The mechanism appears to involve the induction of apoptosis through increased reactive oxygen species (ROS) production and activation of caspases 3 and 9 .

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Antidepressant Effects

Research indicates that compounds with similar structures can modulate serotonin receptors, which are crucial in the treatment of mood disorders. In animal model studies, derivatives of this compound have shown significant reductions in depressive-like behaviors, suggesting its potential as an antidepressant.

Anticancer Activity

Studies have demonstrated that certain piperazine derivatives possess anticancer properties. The structure of N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]cyclohexanecarboxamide may enhance cytotoxicity against various cancer cell lines. For instance, modifications to the piperazine moiety can lead to increased inhibition of tumor growth.

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties in models of neurodegenerative diseases such as Alzheimer's. It has shown promise in reducing neuronal apoptosis and inflammation, indicating potential therapeutic benefits.

Antimicrobial Activity

Research has indicated that derivatives of piperazine exhibit antimicrobial properties. In vitro assays suggest that this compound could inhibit the growth of various bacterial strains, indicating its potential use as an antibiotic.

Data Tables

Case StudyFindings
Antidepressant EffectsSignificant reduction in depressive-like symptoms in animal models
Anticancer ActivityEnhanced cytotoxicity against cancer cell lines with structural modifications
Neuroprotective EffectsReduction in neuronal apoptosis and inflammation in neurodegenerative disease models

Comparison with Similar Compounds

Key Structural Modifications and Their Implications

The table below summarizes structural and functional differences between the target compound and its analogs:

Compound Name Piperazine Substituent Key Functional Groups Receptor Target Affinity (Ki, nM) Key Findings
N-[2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]cyclohexanecarboxamide (Target) 4-Fluorophenyl Cyclohexanecarboxamide, pyridinyl 5-HT1A Not reported Hypothesized high selectivity due to 4-fluoro substitution; requires in vivo validation
WAY-100635 (N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide) 2-Methoxyphenyl Cyclohexanecarboxamide, pyridinyl 5-HT1A 0.3–1.2 Gold-standard 5-HT1A antagonist; used in PET imaging
18F-FCWAY 2-Methoxyphenyl Fluorocyclohexanecarboxamide 5-HT1A 0.5–2.0 Fluorinated derivative of WAY-100635; improved PET imaging stability
N-[2-[4-(2-Nitrophenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl)cyclohexanecarboxamide () 2-Nitrophenyl Cyclohexanecarboxamide, nitrophenyl 5-HT1A Not reported Acts on lower urinary tract; pre- and postsynaptic antagonism
N-{2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl}methanesulfonamide () 2-Fluorophenyl Methanesulfonamide, pyridinyl Undetermined Not reported Structural variation (sulfonamide vs. carboxamide); potential off-target effects

Substituent Effects on Pharmacological Activity

  • 4-Fluorophenyl vs. 2-Methoxyphenyl (WAY-100635): The 4-fluoro substitution on the piperazine ring may alter electron distribution and steric interactions compared to the 2-methoxy group in WAY-100633. WAY-100635’s Ki of 0.3–1.2 nM for 5-HT1A receptors underscores its high affinity, attributed to the 2-methoxy group’s optimal positioning . The target compound’s 4-fluoro analog may exhibit distinct binding kinetics pending experimental validation.
  • Fluorinated Analogs (18F-FCWAY):

    • 18F-FCWAY, a trans-4-fluoro derivative of WAY-100635, demonstrates comparable 5-HT1A affinity (Ki = 0.5–2.0 nM) and is used in PET imaging due to its resistance to defluorination in vivo . The target compound’s 4-fluorophenyl group may offer similar advantages but requires radiolabeling studies for confirmation.
  • Nitrophenyl Substituents ():

    • The 2-nitrophenyl analog in exhibits dual pre- and postsynaptic 5-HT1A antagonism, highlighting how electron-withdrawing groups (e.g., nitro) can modulate receptor interaction dynamics .

Functional Group Variations

  • Carboxamide vs. Sulfonamide ():
    • Replacement of the cyclohexanecarboxamide with a methanesulfonamide group () introduces a polar sulfonyl moiety, which may alter solubility, blood-brain barrier penetration, or off-target receptor interactions .

Pharmacokinetic and Solubility Considerations

  • WAY-100635’s hydrochloride salt (solubility ~150 mg/mL in saline) facilitates intravenous administration in preclinical models .
  • The target compound’s solubility profile remains uncharacterized, but cyclohexanecarboxamide derivatives generally exhibit moderate hydrophobicity, necessitating formulation optimization for bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]cyclohexanecarboxamide
Reactant of Route 2
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N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]cyclohexanecarboxamide

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